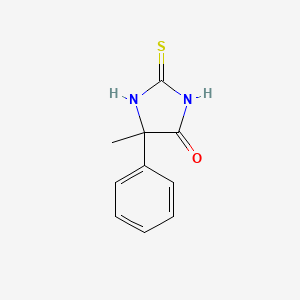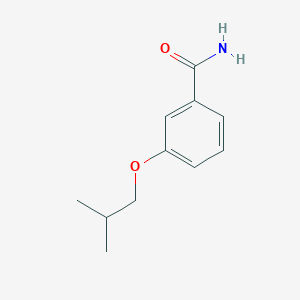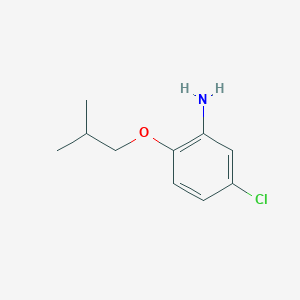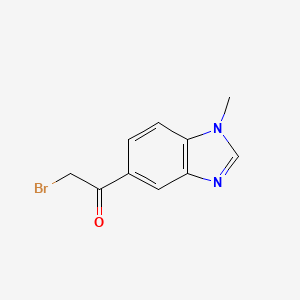
1H-benzimidazole;zinc;hydrate
Vue d'ensemble
Description
1H-Benzimidazole; zinc; hydrate is a coordination compound that combines the heterocyclic aromatic compound 1H-benzimidazole with zinc and water molecules. Benzimidazole is a bicyclic structure consisting of a benzene ring fused to an imidazole ring, which contains nitrogen atoms at the 1 and 3 positions. This compound is known for its diverse biological activities and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole can be synthesized through the condensation of 1,2-phenylenediamine with aldehydes. The reaction typically involves heating the reactants in the presence of an acid catalyst. For example, the condensation of 1,2-phenylenediamine with formic acid or acetic acid under reflux conditions yields 1H-benzimidazole .
Industrial Production Methods: In industrial settings, the synthesis of 1H-benzimidazole derivatives often employs catalysts such as zinc oxide nanoparticles. These catalysts enhance the reaction efficiency, reduce reaction times, and improve yields. The use of zinc oxide nanoparticles in the synthesis of benzimidazole derivatives has been shown to be eco-friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole; zinc; hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole N-oxides.
Reduction: Reduction reactions can convert benzimidazole derivatives into their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted benzimidazoles, benzimidazole N-oxides, and benzimidazole amines .
Applications De Recherche Scientifique
1H-Benzimidazole; zinc; hydrate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various metals, including zinc, copper, and cobalt.
Biology: Benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer activities. They are used in the development of pharmaceuticals and as probes in biological studies.
Medicine: Benzimidazole-based drugs are employed to treat infections, cancer, and other diseases. Examples include albendazole and mebendazole, which are used as antiparasitic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-benzimidazole; zinc; hydrate involves its interaction with molecular targets such as enzymes and receptors. Benzimidazole derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial and anticancer activities, benzimidazole compounds interfere with DNA synthesis and repair, leading to cell death. The zinc ion in the compound can also play a role in stabilizing the structure and enhancing the biological activity of the benzimidazole moiety .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound without zinc or hydrate.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole; zinc; hydrate is unique due to the presence of the zinc ion, which enhances its coordination chemistry and biological activity. The zinc ion can form stable complexes with the benzimidazole ligand, leading to improved pharmacological properties compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
1H-benzimidazole;zinc;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.H2O.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-5H,(H,8,9);1H2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHKLJTWYRXDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909531-29-9 | |
| Record name | ZIF 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909531-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)


![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B3166248.png)
![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
amine hydrochloride](/img/structure/B3166256.png)
methylamine](/img/structure/B3166261.png)

![2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3166278.png)
![Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate](/img/structure/B3166286.png)


